

Independent Verification of SHP836 IC50: A Comparative Guide

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) of the SHP2 inhibitor, **SHP836**. It includes data from independent assessments, details of experimental protocols for robust IC50 determination, and a comparative analysis against other known SHP2 inhibitors.

Comparative Analysis of SHP2 Inhibitor Potency

The potency of SHP2 inhibitors is a critical parameter in their evaluation as potential therapeutic agents. The following table summarizes the reported IC50 values for **SHP836** and several alternative SHP2 inhibitors.

Inhibitor	Reported IC50 (μM)	Independent Assessment IC50 (μM)	Target	Mechanism
SHP836	12[1][2]	5[3]	Full-length SHP2	Allosteric
SHP099	0.07	Not Available	Full-length SHP2	Allosteric
RMC-4550	Not Available	~0.000583[4]	Full-length SHP2	Allosteric
TNO155	Not Available	Not Available	Full-length SHP2	Allosteric
NSC-87877	0.32[5]	Not Available	SHP2 PTP domain	Catalytic Site
SPI-112	1.0[5]	Not Available	SHP2 PTP domain	Catalytic Site

Note: The IC50 value for **SHP836** is consistently reported as 12 μM for the full-length SHP2 protein[1][2]. An independent study characterizing various SHP2 inhibitors reported a slightly different IC50 of 5 μM for **SHP836** under their specific cellular assay conditions[3]. This variation can arise from differences in experimental setup, such as the specific cell lines, reagent concentrations, and incubation times used.

Experimental Protocol: Biochemical IC50 Determination of SHP2 Inhibitors

The following protocol outlines a standard biochemical assay for determining the IC50 of SHP2 inhibitors. This method utilizes a fluorogenic substrate to measure the enzymatic activity of SHP2 in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of SHP2 by 50%.

Materials:

- Recombinant full-length SHP2 protein
- SHP2 inhibitor (e.g., **SHP836**)

- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM DTT, 0.05% BSA)
- 384-well assay plates
- Fluorescence plate reader

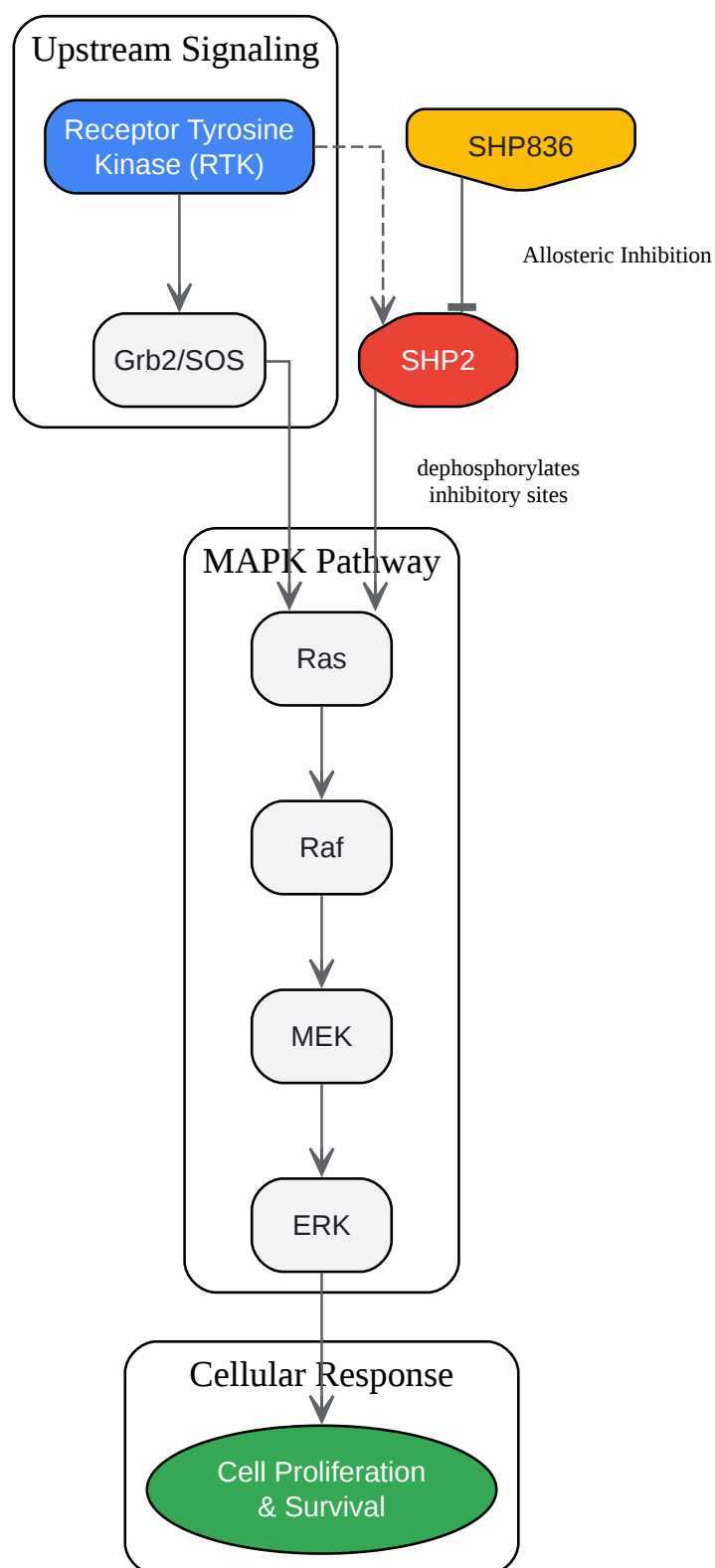
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the SHP2 inhibitor in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- **Enzyme Preparation:** Dilute the recombinant SHP2 protein to the working concentration in the assay buffer.
- **Reaction Setup:**
 - Add the diluted SHP2 inhibitor solutions to the wells of the 384-well plate.
 - Add the diluted SHP2 enzyme to each well.
 - Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
- **Initiation of Reaction:** Add the DiFMUP substrate to all wells to initiate the enzymatic reaction.
- **Data Acquisition:** Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
- **Data Analysis:**
 - Calculate the rate of the enzymatic reaction for each inhibitor concentration.
 - Plot the reaction rate against the logarithm of the inhibitor concentration.

- Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

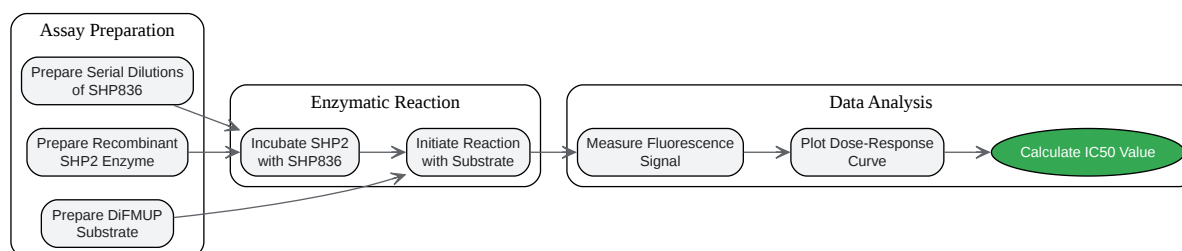
Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the SHP2 signaling pathway and the experimental workflow for IC50 determination.



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Caption: The SHP2 signaling cascade and the point of intervention for the allosteric inhibitor **SHP836**.



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Caption: A streamlined workflow for the experimental determination of the IC₅₀ value for **SHP836**.

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